N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods : Research on related compounds, such as various acetamide derivatives, has demonstrated the use of carbodiimide condensation and other catalytic methods for efficient synthesis. These methods highlight the versatility and adaptability of synthetic routes for creating complex molecular structures with potential biological activities (Yu et al., 2014).
- Structural Characterization : Studies also include detailed structural analysis through IR, NMR, and X-ray diffraction techniques, providing a comprehensive understanding of the molecular geometry and electronic structure of these compounds. This foundational knowledge is crucial for predicting and rationalizing their biological functions and potential therapeutic applications (Ismailova et al., 2014).
Potential Biological Activities
- Antitumor Activity : Some acetamide derivatives have been synthesized and screened for their antitumor activities against various cancer cell lines. These studies reveal promising avenues for the development of new anticancer agents, with some compounds showing considerable activity and inducing apoptosis in cancer cells (Yurttaş et al., 2015).
- Antioxidant Properties : The antioxidant potential of certain derivatives has also been explored, indicating that these compounds could play a role in protecting against oxidative stress-related cellular damage. This activity is crucial for developing therapeutic agents aimed at treating diseases associated with oxidative stress (Ahmad et al., 2012).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-26-15-8-7-13(11-16(15)27-2)9-10-20-19(23)12-18-21-14-5-3-4-6-17(14)28(24,25)22-18/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAZQPRFAFDXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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